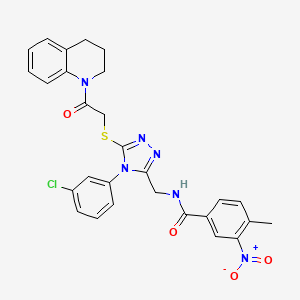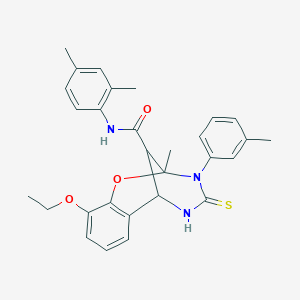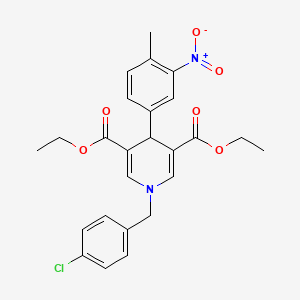![molecular formula C29H27N5O B11219985 4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11219985.png)
4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with phenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Substitution Reactions: Phenyl and methoxyphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring, which is attached to the pyrrolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Drug Development: Researchers are exploring its potential as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Halogenated Pyrrolopyrimidines: These compounds have halogen atoms incorporated into their structure, enhancing their potency and selectivity as kinase inhibitors.
Uniqueness
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C29H27N5O |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H27N5O/c1-35-25-14-8-13-24(19-25)32-15-17-33(18-16-32)28-27-26(22-9-4-2-5-10-22)20-34(29(27)31-21-30-28)23-11-6-3-7-12-23/h2-14,19-21H,15-18H2,1H3 |
InChI Key |
QQYHWTJWGJHIMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B11219902.png)
![2-cyclohexyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11219907.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11219911.png)

![(2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11219919.png)
![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11219923.png)
![4-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11219931.png)
![2-(4-Fluorophenyl)-4-[3-(4'-propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B11219938.png)
![2-[(4-tert-butylphenyl)carbonyl]-3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B11219956.png)


![(2Z)-2-[(2,3-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11219968.png)
![5-(hydroxymethyl)-2-imino-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11219977.png)
![N-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219989.png)
